molecular formula C17H9N3O5S2 B2963223 N-(4-(4-nitrothiophen-2-yl)thiazol-2-yl)-4-oxo-4H-chromene-3-carboxamide CAS No. 477551-91-0

N-(4-(4-nitrothiophen-2-yl)thiazol-2-yl)-4-oxo-4H-chromene-3-carboxamide

Cat. No. B2963223
CAS RN: 477551-91-0
M. Wt: 399.4
InChI Key: CYWLNDVKGMCCKJ-UHFFFAOYSA-N
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Description

N-(4-(4-nitrothiophen-2-yl)thiazol-2-yl)-4-oxo-4H-chromene-3-carboxamide, also known as NTTC, is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields.

Scientific Research Applications

Antimicrobial Activity

Compounds similar to “Oprea1_442770” have been synthesized and studied for their in vitro antimicrobial activity against bacterial (Gram positive and Gram negative) and fungal species . This suggests that “Oprea1_442770” could potentially be used in the development of new antimicrobial agents.

Anticancer Activity

The compound has shown potential in anticancer activity . Similar compounds have been evaluated for their anticancer activity against oestrogen receptor positive human breast adenocarcinoma cancer cell line (MCF7) by Sulforhodamine B (SRB) assay . This indicates that “Oprea1_442770” could be used in cancer research, particularly in the study of breast cancer.

Drug Designing

Molecular docking studies have been carried out to study the binding mode of active compounds with receptor . This suggests that “Oprea1_442770” could be used as a lead compound for rational drug designing.

Antifungal Activity

Thiophene derivatives, which “Oprea1_442770” is a part of, have shown antifungal activity . This suggests that “Oprea1_442770” could potentially be used in the development of new antifungal agents.

Anti-inflammatory Activity

Thiophene derivatives have also shown anti-inflammatory activity . This suggests that “Oprea1_442770” could potentially be used in the development of new anti-inflammatory agents.

Optoelectronics and Spintronics Device Applications

Research suggests that rare earth-doped ZnO, which may be related to “Oprea1_442770”, is a potential material used for optoelectronics and spintronics device applications .

Gas Sensor Platform

Research related to “Oprea1_442770” has been used in the development of a hybrid gas sensor platform based on capacitive coupled field effect transistors for ammonia and nitrogen dioxide detection .

Material Science Applications

Thiophene derivatives have been used in the fabrication of light-emitting diodes in material science . This suggests that “Oprea1_442770” could potentially be used in the development of new light-emitting diodes.

properties

IUPAC Name

N-[4-(4-nitrothiophen-2-yl)-1,3-thiazol-2-yl]-4-oxochromene-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H9N3O5S2/c21-15-10-3-1-2-4-13(10)25-6-11(15)16(22)19-17-18-12(8-27-17)14-5-9(7-26-14)20(23)24/h1-8H,(H,18,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CYWLNDVKGMCCKJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=O)C(=CO2)C(=O)NC3=NC(=CS3)C4=CC(=CS4)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H9N3O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

399.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-(4-nitrothiophen-2-yl)thiazol-2-yl)-4-oxo-4H-chromene-3-carboxamide

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